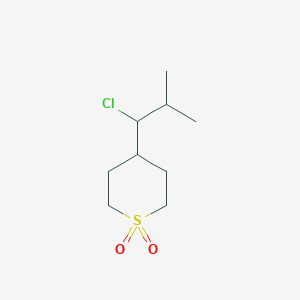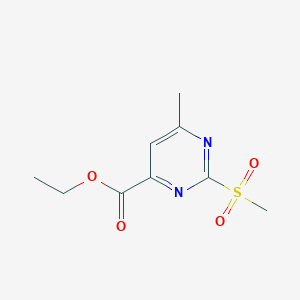
Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry Pyrimidine compounds are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst. The reaction is carried out in ethanol and heated to reflux for several hours . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which is involved in the regulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Shares a similar structure but lacks the ethyl ester group.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another pyrimidine derivative with different substituents.
Uniqueness: Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H12N2O4S |
|---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
ethyl 6-methyl-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O4S/c1-4-15-8(12)7-5-6(2)10-9(11-7)16(3,13)14/h5H,4H2,1-3H3 |
InChI-Schlüssel |
HTTOREIQPAVBIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=NC(=C1)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12948983.png)
![Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide](/img/structure/B12948989.png)


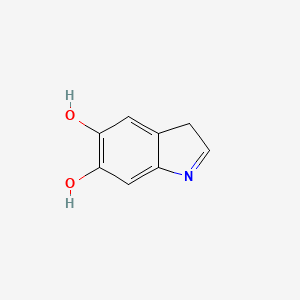
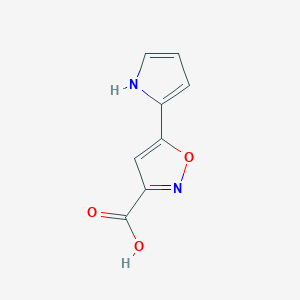
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B12949022.png)
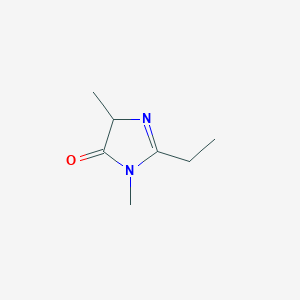
![1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B12949025.png)
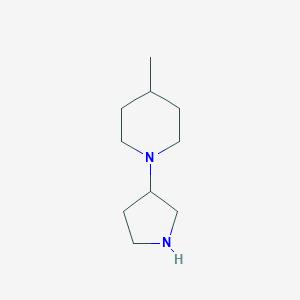
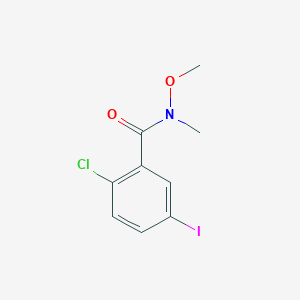
![tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B12949048.png)
